N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-isobutyl-butyramide
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Overview
Description
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methylpropyl)butanamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an amide group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methylpropyl)butanamide typically involves multiple stepsThe final step involves the chlorination of the compound and the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chloro substituent .
Scientific Research Applications
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methylpropyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methylpropyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
3-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid: Contains a propanoic acid group instead of a butanamide group.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development .
Properties
CAS No. |
730949-93-6 |
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Molecular Formula |
C16H27ClN4O3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-(2-methylpropyl)butanamide |
InChI |
InChI=1S/C16H27ClN4O3/c1-4-5-9-20-14(18)13(15(23)19-16(20)24)21(10-11(2)3)12(22)7-6-8-17/h11H,4-10,18H2,1-3H3,(H,19,23,24) |
InChI Key |
BRGASZCMINYFGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CCCCl)N |
Origin of Product |
United States |
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